2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a thiophenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized via cyclization reactions, often using acid or base catalysts.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate with the thiophenyl-tetrahydropyran moiety using amide bond formation reactions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
- 2-(4-bromophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
- 2-(4-methylphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide imparts unique properties such as increased metabolic stability and altered electronic characteristics. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-14-5-3-13(4-6-14)12-16(20)19-17(7-9-21-10-8-17)15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVABYJBGDBYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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